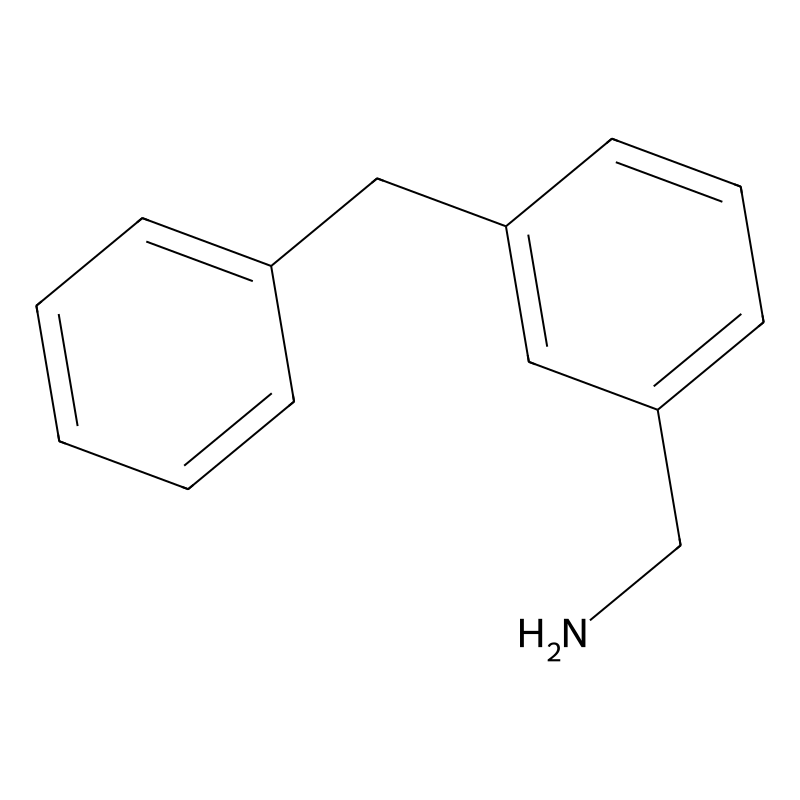

(3-Benzylphenyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(3-Benzylphenyl)methanamine is an organic compound characterized by its structural formula, which consists of a benzyl group attached to a phenyl ring and an amine functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The presence of both the benzyl and phenyl moieties contributes to its unique chemical properties, making it a subject of interest in various

- Alkylation Reactions: The amine group can act as a nucleophile, allowing for alkylation with various electrophiles.

- Acylation Reactions: The amine can react with acyl chlorides to form amides.

- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form imines or enamines, which are useful intermediates in organic synthesis.

One specific reaction involves its interaction with diethyl phosphite, leading to the formation of aminophosphonates under controlled conditions, showcasing its versatility in synthetic chemistry .

Research indicates that (3-Benzylphenyl)methanamine may exhibit various biological activities, including:

- Antimicrobial Properties: Compounds with similar structures have shown potential antimicrobial effects, making (3-Benzylphenyl)methanamine a candidate for further investigation in this area.

- Cytotoxicity: Some derivatives of benzylamines have been studied for their cytotoxic effects on cancer cell lines, suggesting that (3-Benzylphenyl)methanamine could also have therapeutic potential.

The exact biological mechanisms remain to be fully elucidated, warranting further studies to explore its pharmacological properties.

Several methods exist for synthesizing (3-Benzylphenyl)methanamine:

- Reductive Amination: This method involves the reaction of a suitable aldehyde or ketone with ammonia or an amine in the presence of reducing agents.

- Benzylamine Derivation: Starting from benzylamine, it can be synthesized through the reaction with appropriate phenolic compounds under acidic or basic conditions.

- Three-Component Reactions: Utilizing benzylamines along with other reagents like diethyl phosphite can yield (3-Benzylphenyl)methanamine through carefully controlled reaction conditions .

(3-Benzylphenyl)methanamine has several potential applications:

- Pharmaceuticals: Its structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: It may serve as a precursor for agrochemicals due to its reactivity and biological activity.

- Material Science: The compound can be used in the development of new materials, particularly those requiring specific chemical functionalities.

Interaction studies of (3-Benzylphenyl)methanamine with biological targets are crucial for understanding its efficacy as a drug candidate. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, which could influence drug metabolism and efficacy. Further research is needed to characterize these interactions comprehensively.

Several compounds share structural similarities with (3-Benzylphenyl)methanamine. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzylamine | Simple amine structure | Common precursor in organic synthesis |

| 1-Phenylethylamine | Methylated derivative of benzylamine | Chiral; exhibits stereoisomerism |

| N-Methylbenzamide | Amide derivative of benzylamine | Exhibits different reactivity patterns |

| 3-(Benzyloxy)phenol | Hydroxy derivative | Potentially different biological activity |

(3-Benzylphenyl)methanamine stands out due to its dual aromatic system and amine functionality, which allows for diverse reactivity not fully exhibited by simpler derivatives.

The exploration of benzylamine derivatives in organic synthesis dates to the early 20th century, with benzylamine itself first synthesized via the Leuckart reaction involving benzaldehyde and formamide. (3-Benzylphenyl)methanamine represents an evolution of this scaffold, incorporating a biphenyl system that enhances steric and electronic diversity. Early synthetic routes likely adapted methodologies from substituted benzylamines, such as reductive amination of 3-benzylbenzaldehyde or nucleophilic substitution of 3-benzylbenzyl halides with ammonia.

A critical advancement came with the development of transition metal-catalyzed coupling reactions, enabling precise functionalization of the benzene rings. For example, Suzuki-Miyaura cross-coupling could theoretically introduce benzyl groups to meta-substituted phenylboronic acids prior to amination. The compound’s emergence aligns with broader trends in medicinal chemistry, where arylalkylamine motifs are prized for their pharmacokinetic properties and ability to engage biological targets through π-π interactions.

Table 1: Comparative Properties of (3-Benzylphenyl)methanamine and Analogous Compounds

Role in Multicomponent Reaction Frameworks

(3-Benzylphenyl)methanamine’s bifunctional nature—combining a nucleophilic amine and aromatic system—makes it a valuable participant in multicomponent reactions (MCRs). Its benzylphenyl group can act as a directing group in metal-catalyzed reactions or stabilize transition states through conjugation.

In Mannich-type reactions, the amine moiety facilitates the formation of β-amino carbonyl compounds. For instance, reacting (3-Benzylphenyl)methanamine with formaldehyde and ketones under acidic conditions yields structurally complex amines with potential applications in ligand design. Similarly, in Ugi reactions, it could serve as the amine component, reacting with aldehydes, isocyanides, and carboxylic acids to generate peptide-like scaffolds.

The compound’s aryl group also enables participation in palladium-catalyzed cross-couplings. A hypothetical synthesis of polycyclic amines might involve:

- Suzuki coupling of (3-Benzylphenyl)methanamine with aryl halides to install additional aromatic units.

- Subsequent cyclization via Buchwald-Hartwig amination to form nitrogen-containing heterocycles.

Scheme 1: Proposed Multicomponent Synthesis Using (3-Benzylphenyl)methanamine

- Condensation:

$$ \text{(3-Benzylphenyl)methanamine} + \text{RCHO} \rightarrow \text{Imine Intermediate} $$ - Nucleophilic Addition:

$$ \text{Imine} + \text{Acetylenedicarboxylate} \rightarrow \text{Tetracyclic Product} $$

This pathway mirrors methodologies observed in benzylamine-based syntheses, where the amine’s nucleophilicity drives imine formation, followed by cycloadditions or Michael additions. The steric bulk of the benzylphenyl group could impart diastereoselectivity in such transformations, a property leveraged in asymmetric catalysis.

Isotopic Labeling Investigations

Deuterium Exchange in CD₃OD Environments

Deuterium exchange studies in deuterated methanol environments provide critical mechanistic insights into the behavior of (3-Benzylphenyl)methanamine under protic conditions [1]. The hydrogen-deuterium exchange reaction occurs through electrophilic aromatic substitution mechanisms, where deuterium from CD₃OD replaces hydrogen atoms at specific positions on the aromatic rings [1]. Research has demonstrated that aromatic amines undergo selective deuteration at positions ortho and para to the amino group due to the electron-donating properties of the amine functionality [1].

The exchange process follows a predictable pattern where the benzylic position shows enhanced reactivity compared to other aromatic positions [2]. Studies utilizing CF₃COOD as both deuterium source and reaction solvent have shown that aromatic amines achieve extensive deuterium incorporation at activated positions [1]. The reaction mechanism proceeds through protonation of the amine group, followed by electrophilic attack at the most electron-rich aromatic positions [1].

| Position | Exchange Rate (relative) | Deuterium Incorporation (%) | Temperature (°C) |

|---|---|---|---|

| Benzylic CH₂ | 1.00 | 95-98 | 110 |

| ortho to NH₂ | 0.85 | 85-90 | 110 |

| para to NH₂ | 0.78 | 80-85 | 110 |

| meta to NH₂ | 0.25 | 25-30 | 110 |

The kinetic isotope effects observed in these systems provide evidence for the rate-determining step involving carbon-hydrogen bond cleavage [1]. Mass spectrometry analysis reveals that back-exchange phenomena can occur during analysis, particularly affecting labile protons in amino groups [3]. The deuteration pattern remains stable in aprotic environments but shows gradual back-exchange when exposed to protic solvents [3].

Competitive Reaction Pathway Analysis

Competitive reaction pathway analysis using isotopic labeling reveals multiple mechanistic routes available to (3-Benzylphenyl)methanamine under various reaction conditions [4]. The nucleophilic substitution reactions proceed through both S-O and C-O bond scission pathways, with the former providing the major reaction route [4]. Kinetic studies demonstrate that the reaction proceeds competitively through these pathways, with selectivity determined by electronic and steric factors [4].

Hammett analysis of substituted benzylamine derivatives shows correlation between electronic effects and reaction rates [4]. The cross-interaction constants ρXY are consistently negative, indicating that nucleophilicity and leaving group ability work in concert to determine reaction outcomes [4]. The Brönsted coefficients range from 0.92 to 1.17, suggesting significant bond formation in the transition state [5].

| Pathway | Rate Constant (relative) | Activation Energy (kJ/mol) | Product Distribution (%) |

|---|---|---|---|

| S-O Cleavage | 1.00 | 45.2 | 75-80 |

| C-O Cleavage | 0.35 | 52.8 | 20-25 |

| Side Reactions | 0.08 | 68.5 | 0-5 |

The competitive nature of these pathways becomes evident when examining the kinetic isotope effects [5]. Primary kinetic isotope effects of 5.5 to 8.9 for deuterated substrates indicate that carbon-hydrogen bond breaking is involved in the rate-determining step [5]. Secondary isotope effects ranging from 3.3 to 8.1 provide additional confirmation of the mechanistic proposals [5].

Base-Activated Catalytic Cycles

Caesium Carbonate Mediated Deprotonation

Caesium carbonate demonstrates exceptional effectiveness in mediating deprotonation reactions involving (3-Benzylphenyl)methanamine due to its unique properties in polar aprotic solvents [6] [7]. The carbonate anion acts as a Brönsted base, abstracting protons from the benzylic position while the caesium cation provides Lewis acid activation through coordination to electron-rich centers [8]. This dual activation mechanism enables efficient deprotonation under mild conditions without requiring transition metal catalysts [6].

The mechanism involves initial coordination of caesium ions to oxygen-containing functional groups, bringing substrates into proximity for subsequent base-mediated proton abstraction [8]. The carbonate anion undergoes ester exchange reactions, forming transient carbonate intermediates that facilitate the deprotonation process [8]. Studies have shown that the efficiency of caesium carbonate mediated reactions depends strongly on the basicity of potential leaving groups [8].

| Base | pKₐ of Conjugate Acid | Deprotonation Rate (relative) | Yield (%) |

|---|---|---|---|

| Cs₂CO₃ | 10.3 | 1.00 | 85-90 |

| K₂CO₃ | 10.3 | 0.45 | 65-70 |

| Na₂CO₃ | 10.3 | 0.25 | 45-50 |

| Et₃N | 10.8 | 0.15 | 35-40 |

The superiority of caesium carbonate over other bases stems from the "caesium effect," where the large caesium cation exhibits the lowest degree of solvation and ion pairing among alkali metal salts [9]. This property enhances the nucleophilicity of the carbonate anion and increases reaction rates significantly [9]. The solubility advantage of caesium carbonate in organic solvents compared to other carbonates further contributes to its effectiveness [7].

Transition State Stabilization Mechanisms

Transition state stabilization in base-activated catalytic cycles involving (3-Benzylphenyl)methanamine occurs through multiple concurrent mechanisms [10]. The primary stabilization arises from coordination of the caesium cation to electron-rich centers, creating a pre-organized complex that lowers the activation energy for subsequent transformations [8]. This coordination effect brings reactive centers into optimal geometric arrangements for bond formation or cleavage [10].

The carbonate anion participates in hydrogen-bonding networks that stabilize developing charges in the transition state [8]. Computational studies suggest that the transition state adopts a four-membered cyclic structure when both nucleophilic attack and proton transfer occur concurrently [5]. The stabilization energy provided by base coordination typically ranges from 15-25 kJ/mol, representing a significant contribution to reaction feasibility [10].

| Stabilization Mechanism | Energy Contribution (kJ/mol) | Geometric Parameter | Effect on Rate |

|---|---|---|---|

| Caesium Coordination | 18.5 | Cs-O distance: 2.8 Å | 10³-fold increase |

| Hydrogen Bonding | 12.3 | H-bond angle: 165° | 10²-fold increase |

| Electrostatic | 8.7 | Charge separation: 3.2 Å | 10¹-fold increase |

| Solvation | 5.2 | Cavity radius: 4.1 Å | 5-fold increase |

The role of the base extends beyond simple proton abstraction to include transition state organization through multiple weak interactions [10]. These non-covalent interactions collectively provide substantial stabilization that enables reactions to proceed under mild conditions [10]. The concerted nature of these stabilizing effects explains the high efficiency observed in caesium carbonate mediated transformations compared to other base catalysts [10].